molecular formula C5H13ClOSi B14710132 Chloro(diethyl)methoxysilane CAS No. 18157-18-1

Chloro(diethyl)methoxysilane

Cat. No.: B14710132
CAS No.: 18157-18-1
M. Wt: 152.69 g/mol
InChI Key: LWQYFVMOHUUIJI-UHFFFAOYSA-N
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Description

Diethylmethoxysilyl chloride is an organosilicon compound with the chemical formula C₇H₁₇ClOSi. It is a member of the silyl chloride family, which are commonly used as intermediates in organic synthesis, particularly for the protection of hydroxyl groups in alcohols and phenols. This compound is characterized by the presence of a silicon atom bonded to two ethyl groups, one methoxy group, and one chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylmethoxysilyl chloride can be synthesized through the reaction of diethylchlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction is as follows:

(C₂H₅)₂SiCl₂ + CH₃OH → (C₂H₅)₂Si(OCH₃)Cl + HCl\text{(C₂H₅)₂SiCl₂ + CH₃OH → (C₂H₅)₂Si(OCH₃)Cl + HCl} (C₂H₅)₂SiCl₂ + CH₃OH → (C₂H₅)₂Si(OCH₃)Cl + HCl

This reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid by-product and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of diethylmethoxysilyl chloride involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Diethylmethoxysilyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding silyl ethers, silyl amines, and silyl thioethers.

    Hydrolysis: In the presence of water, diethylmethoxysilyl chloride hydrolyzes to form diethylmethoxysilanol and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with diethylmethoxysilyl chloride.

    Bases: Pyridine, triethylamine, and imidazole are often used to neutralize the hydrochloric acid by-product.

    Solvents: Anhydrous solvents such as dichloromethane, toluene, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.

Major Products

    Silyl Ethers: Formed from the reaction with alcohols.

    Silyl Amines: Formed from the reaction with amines.

    Silyl Thioethers: Formed from the reaction with thiols.

Scientific Research Applications

Diethylmethoxysilyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic molecules.

    Material Science: Employed in the modification of surfaces and the synthesis of siloxane polymers.

    Biology and Medicine: Utilized in the preparation of biocompatible materials and drug delivery systems.

    Industrial Applications: Used in the production of adhesives, sealants, and coatings.

Mechanism of Action

The mechanism of action of diethylmethoxysilyl chloride involves the formation of a covalent bond between the silicon atom and the nucleophile. The chlorine atom is displaced by the nucleophile, resulting in the formation of a new silyl compound. The silicon atom’s ability to form stable bonds with a variety of nucleophiles makes diethylmethoxysilyl chloride a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Another silyl chloride used for similar purposes but with different steric and electronic properties.

    Triethylsilyl Chloride: Similar to diethylmethoxysilyl chloride but with three ethyl groups attached to the silicon atom.

    Dimethylmethoxysilyl Chloride: Similar structure but with methyl groups instead of ethyl groups.

Uniqueness

Diethylmethoxysilyl chloride is unique due to its specific combination of ethyl and methoxy groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required.

Properties

CAS No.

18157-18-1

Molecular Formula

C5H13ClOSi

Molecular Weight

152.69 g/mol

IUPAC Name

chloro-diethyl-methoxysilane

InChI

InChI=1S/C5H13ClOSi/c1-4-8(6,5-2)7-3/h4-5H2,1-3H3

InChI Key

LWQYFVMOHUUIJI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(OC)Cl

Origin of Product

United States

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